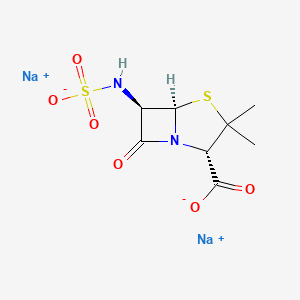

6-Sulfoaminopenicillanic acid disodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Sulfoaminopenicillanic acid disodium is a derivative of penicillin, a well-known antibiotic. This compound is notable for its unique structure, which includes a sulfonamide group, making it a potent inhibitor of beta-lactamase enzymes. These enzymes are responsible for antibiotic resistance in many bacterial strains, making this compound a valuable compound in the fight against resistant bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfoaminopenicillanic acid disodium typically involves the fermentation of specific fungal strains, such as Aspergillus candidus. The fermentation process is carried out at 28°C with agitation and aeration for 96 hours. The medium used for fermentation includes glycerol, corn steep liquor, dried yeast, cotton seed flour, and wheat germ, with the pH adjusted to 7.0 before sterilization .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process. The compound is isolated from the culture broth through a series of purification steps, including activated carbon treatment, elution with acetone-water mixtures, and ion-exchange chromatography. The final product is obtained as a white powder after desiccation .

Análisis De Reacciones Químicas

Types of Reactions

6-Sulfoaminopenicillanic acid disodium undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfonamide group, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the beta-lactam ring, impacting its antibiotic properties.

Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include bromophenol blue and bromothymol blue for spectrophotometric analysis. These reagents react with this compound to form colored complexes, which can be quantified spectrophotometrically .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified antibiotic properties .

Aplicaciones Científicas De Investigación

6-Sulfoaminopenicillanic acid disodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying beta-lactamase inhibition and the development of new antibiotics.

Biology: The compound is used to investigate bacterial resistance mechanisms and the role of beta-lactamase enzymes in bacterial survival.

Medicine: It serves as a basis for developing new antibiotics to combat resistant bacterial strains.

Industry: The compound is used in the production of beta-lactamase inhibitors and other antibiotic derivatives

Mecanismo De Acción

6-Sulfoaminopenicillanic acid disodium exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound prevents the degradation of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells .

Comparación Con Compuestos Similares

Similar Compounds

6-Aminopenicillanic acid: The active nucleus of penicillins, used as an intermediate in the synthesis of beta-lactam antibiotics.

Sulfonamides: A class of compounds with a similar sulfonamide group, used as antibacterial agents.

Uniqueness

6-Sulfoaminopenicillanic acid disodium is unique due to its dual functionality as both a beta-lactam antibiotic and a beta-lactamase inhibitor. This dual action makes it particularly effective against resistant bacterial strains, setting it apart from other similar compounds .

Propiedades

Número CAS |

83671-00-5 |

|---|---|

Fórmula molecular |

C8H10N2Na2O6S2 |

Peso molecular |

340.3 g/mol |

Nombre IUPAC |

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfonatoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H12N2O6S2.2Na/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16;;/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,6-;;/m1../s1 |

Clave InChI |

TVHUCSIGXCTUNY-SKNCTXARSA-L |

SMILES isomérico |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)

![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)